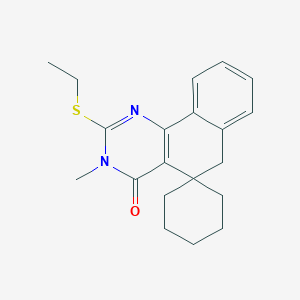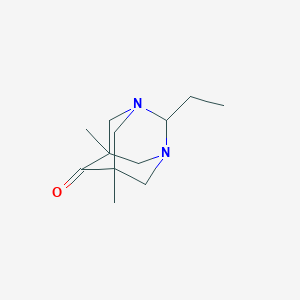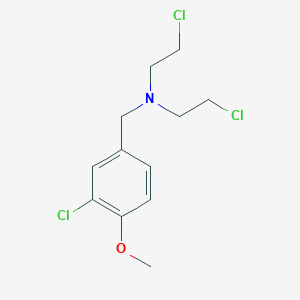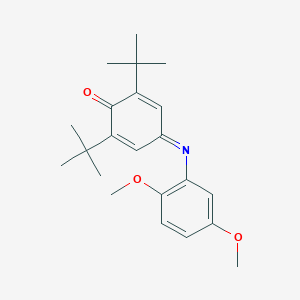
3,3-Dibenzylpentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dibenzylpentane-2,4-dione, also known as DBPD, is a chemical compound that belongs to the family of cyclic diketones. It is a yellow crystalline solid that has been extensively studied for its potential applications in the field of organic synthesis and medicinal chemistry. DBPD has been found to possess a unique molecular structure that makes it a versatile building block for the synthesis of various organic compounds. In
科学研究应用
3,3-Dibenzylpentane-2,4-dione has been extensively studied for its potential applications in the field of organic synthesis and medicinal chemistry. It has been found to be a versatile building block for the synthesis of various organic compounds such as chiral ligands, pharmaceuticals, and natural products. This compound has also been used as a starting material for the synthesis of various heterocyclic compounds such as pyrazoles, pyrimidines, and pyridazines.
作用机制
The mechanism of action of 3,3-Dibenzylpentane-2,4-dione is not well understood. However, it has been proposed that this compound may act as a Michael acceptor and undergo nucleophilic addition reactions with various biological molecules such as proteins and nucleic acids. This may result in the formation of covalent adducts that may alter the biological activity of these molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been found to possess antioxidant and anti-inflammatory properties. This compound has also been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. These effects may be attributed to the ability of this compound to interact with various biological molecules and alter their activity.
实验室实验的优点和局限性
One of the main advantages of 3,3-Dibenzylpentane-2,4-dione is its unique molecular structure, which makes it a versatile building block for the synthesis of various organic compounds. This compound is also relatively easy to synthesize and can be obtained in high yield. However, this compound has some limitations for lab experiments. It is highly reactive and may undergo unwanted side reactions, which may affect the yield and purity of the final product. This compound is also relatively unstable and may decompose over time, which may affect its biological activity.
未来方向
There are several future directions for the research on 3,3-Dibenzylpentane-2,4-dione. One of the potential applications of this compound is in the synthesis of novel chiral ligands for asymmetric catalysis. This compound can also be used as a starting material for the synthesis of various heterocyclic compounds with potential biological activity. The mechanism of action of this compound can be further studied to understand its interaction with various biological molecules. The biochemical and physiological effects of this compound can also be studied in more detail to explore its potential applications in the field of medicine.
合成方法
3,3-Dibenzylpentane-2,4-dione can be synthesized by the reaction of benzylideneacetone with benzaldehyde in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction proceeds via a Claisen-Schmidt condensation reaction, which results in the formation of the this compound molecule. The yield of this compound can be improved by using a solvent such as toluene or chloroform and by optimizing the reaction conditions such as temperature and reaction time.
属性
| 53316-00-0 | |
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
3,3-dibenzylpentane-2,4-dione |
InChI |
InChI=1S/C19H20O2/c1-15(20)19(16(2)21,13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChI 键 |
IKFXMLZJSMZDSV-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)C |
规范 SMILES |
CC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)C |
| 53316-00-0 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)

![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)




